Cas no 83554-69-2 (1-Chloro-6,6-dimethyl-2-heptene-4-yne)

1-Chloro-6,6-dimethyl-2-heptene-4-yne structure
83554-69-2 structure
Product name:1-Chloro-6,6-dimethyl-2-heptene-4-yne
CAS No:83554-69-2
MF:C10H17N
MW:151.24868273735
MDL:MFCD20692002
CID:60582
PubChem ID:13392714

1-Chloro-6,6-dimethyl-2-heptene-4-yne Chemical and Physical Properties

Names and Identifiers

    • 1-Chloro-6,6-dimethyl-2-heptene-4-yne
    • (2E)-N,6,6-trimethyl-2-Hepten-4-yn-1-amine
    • N,6,6-trimethylhept-2-en-4-yn-1-amine
    • (E)-N,6,6-trimethyl-2-hepten-4-yn-1-amine
    • (E)-N,6,6-Trimethylhept-2-en-4-in-1-ylamine
    • 2-Hepten-4-yn-1-amine,N,6,6-trimethyl-,(2E)
    • 2-Hepten-4-yn-1-amine,N,6,6-trimethyl-,(E)
    • N-(6,6-dimethyl-2-hepten-4-ynyl)methylamine
    • N-(6,6-dimethyl-hept-2-en-4-ynyl)methylamine
    • trans-N-(6,6-dimethylhept-2-en-4-ynyl)-methylamine
    • 2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (E)-
    • (2E)-N,6,6-Trimethyl-2-hepten-4-yn-1-amine (ACI)
    • 2-Hepten-4-yn-1-amine, N,6,6-trimethyl-, (E)- (ZCI)
    • (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine
    • AKOS015912746
    • starbld0007142
    • XQRHBYHDDOJZTM-FNORWQNLSA-N
    • N-methyl-N-(E)-(6,6-dimethylhept-2-en-4-ynyl)amine
    • AC-32554
    • (6,6-Dimethyl-hept-2-en-4-ynyl)-methyl-amine
    • AS-81828
    • 2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-
    • 83554-69-2
    • SCHEMBL5168914
    • MDL: MFCD20692002
    • Inchi: 1S/C10H17N/c1-10(2,3)8-6-5-7-9-11-4/h5,7,11H,9H2,1-4H3/b7-5+
    • InChI Key: XQRHBYHDDOJZTM-FNORWQNLSA-N
    • SMILES: C(C(C)(C)C)#C/C=C/CNC

Computed Properties

  • Exact Mass: 151.1361g/mol
  • Surface Charge: 0
  • XLogP3: 2.4
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 151.1361g/mol
  • Monoisotopic Mass: 151.1361g/mol
  • Topological Polar Surface Area: 12Ų
  • Heavy Atom Count: 11
  • Complexity: 182
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Density: 0.946
  • Boiling Point: 207.5 °C at 760 mmHg
  • Flash Point: 74.7 °C
  • PSA: 12.03000
  • LogP: 2.20240

1-Chloro-6,6-dimethyl-2-heptene-4-yne Security Information

1-Chloro-6,6-dimethyl-2-heptene-4-yne Customs Data

  • HS CODE:2921199090
  • Customs Data:

    China Customs Code:

    2921199090

    Overview:

    2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-Chloro-6,6-dimethyl-2-heptene-4-yne Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1640980-25g
(E)-N,6,6-trimethylhept-2-en-4-yn-1-amine
83554-69-2 98%
25g
¥3620.00 2024-07-28
eNovation Chemicals LLC
D769729-5g
2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-
83554-69-2 90%
5g
$105 2024-06-07
eNovation Chemicals LLC
D769729-10g
2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-
83554-69-2 90%
10g
$205 2025-03-29
eNovation Chemicals LLC
D769729-25g
2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-
83554-69-2 90%
25g
$240 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1640980-5g
(E)-N,6,6-trimethylhept-2-en-4-yn-1-amine
83554-69-2 98%
5g
¥2058.00 2024-07-28
eNovation Chemicals LLC
D769729-1g
2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-
83554-69-2 90%
1g
$90 2025-03-30
eNovation Chemicals LLC
D769729-10g
2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-
83554-69-2 90%
10g
$205 2025-03-30
eNovation Chemicals LLC
D769729-5g
2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-
83554-69-2 90%
5g
$105 2025-02-21
eNovation Chemicals LLC
D769729-5g
2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-
83554-69-2 90%
5g
$105 2025-02-25
eNovation Chemicals LLC
D769729-1g
2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-
83554-69-2 90%
1g
$90 2025-03-29

1-Chloro-6,6-dimethyl-2-heptene-4-yne Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Sodium borohydride Solvents: Ethanol
Reference
Highly selective trifluoroacetic anhydride-cleavage of tertiary 2,4-dimethoxybenzylamines and its use in the synthesis of secondary amines
Nussbaumer, Peter; et al, Tetrahedron, 1991, 47(26), 4591-4602

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Reference
Highly selective trifluoroacetic anhydride-cleavage of tertiary 2,4-dimethoxybenzylamines and its use in the synthesis of secondary amines
Nussbaumer, Peter; et al, Tetrahedron, 1991, 47(26), 4591-4602

Synthetic Routes 3

Reaction Conditions
1.1 Solvents: Ethanol ,  Dimethylformamide
Reference
Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics
Nussbaumer, Peter; et al, Journal of Medicinal Chemistry, 1991, 34(1), 65-73

1-Chloro-6,6-dimethyl-2-heptene-4-yne Raw materials

1-Chloro-6,6-dimethyl-2-heptene-4-yne Preparation Products

Additional information on 1-Chloro-6,6-dimethyl-2-heptene-4-yne

Introduction to 1-Chloro-6,6-dimethyl-2-heptene-4-yne (CAS No. 83554-69-2)

1-Chloro-6,6-dimethyl-2-heptene-4-yne (CAS No. 83554-69-2) is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, serves as a versatile intermediate in the synthesis of various high-value chemicals. The presence of both alkyne and alkene functional groups, combined with a chloro substituent, makes it particularly intriguing for researchers exploring novel synthetic pathways and molecular architectures.

The chemical formula of 1-Chloro-6,6-dimethyl-2-heptene-4-yne can be represented as C9H15Cl. Its structural features include a heptane backbone with a terminal alkyne group at the 4-position and a chloro group at the 1-position. Additionally, the molecule possesses two methyl groups at the 6th carbon, which contribute to its steric hindrance and influence its reactivity in various chemical transformations. This unique combination of functional groups makes it a valuable building block for constructing more complex molecules.

In recent years, the demand for 1-Chloro-6,6-dimethyl-2-heptene-4-yne has surged due to its applications in the development of advanced materials and pharmaceuticals. The compound's ability to undergo diverse reactions, such as cross-coupling, hydrogenation, and polymerization, has opened up new avenues for synthetic chemists. For instance, its alkyne moiety can participate in Sonogashira couplings, while the alkene group is amenable to additions and oxidations. These properties make it an essential reagent in the synthesis of fine chemicals and biologically active compounds.

One of the most compelling aspects of 1-Chloro-6,6-dimethyl-2-heptene-4-yne is its role in pharmaceutical research. Researchers have leveraged its structural motifs to develop novel drug candidates with improved pharmacokinetic profiles. The compound's chloro group can be readily transformed into other functional groups through nucleophilic substitution reactions, allowing for the facile introduction of diverse pharmacophores. This flexibility has been exploited in the synthesis of small-molecule inhibitors targeting various biological pathways.

The latest advancements in computational chemistry have further enhanced the utility of 1-Chloro-6,6-dimethyl-2-heptene-4-yne. Molecular modeling studies have revealed that this compound can serve as a scaffold for designing molecules with specific binding affinities to biological targets. By integrating machine learning algorithms with traditional synthetic methodologies, researchers can predict optimal reaction conditions and predict product outcomes with higher accuracy. This synergy between experimental chemistry and computational modeling has accelerated the discovery process in drug development.

Moreover, 1-Chloro-6,6-dimethyl-2-heptene-4-yne has found applications beyond pharmaceuticals. Its unique structural properties make it an attractive candidate for polymer science research. Researchers have explored its potential as a monomer in the synthesis of conjugated polymers used in organic electronics. These polymers exhibit exceptional charge transport properties and are being investigated for use in flexible displays and solar cells. The compound's ability to undergo polymerization under controlled conditions has opened up new possibilities for developing next-generation materials.

The industrial production of 1-Chloro-6,6-dimethyl-2-heptene-4-yne has also seen significant advancements. Modern catalytic processes have enabled more efficient and sustainable synthesis routes compared to traditional methods. These innovations have not only improved yield but also reduced waste generation, aligning with global sustainability goals. As demand continues to grow, manufacturers are investing in green chemistry approaches to ensure that production processes are environmentally friendly.

In conclusion,1-Chloro-6,6-dimethyl-2-heptene-4-yne (CAS No. 83554-69-2) is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it an invaluable intermediate in synthetic chemistry, pharmaceutical research, and materials science. As research progresses,this compound will undoubtedly continue to play a pivotal role in advancing scientific discovery and technological innovation.

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Shanghai Jinhuan Chemical CO., LTD.
(CAS:83554-69-2) 1-Chloro-6,6-dimethyl-2-heptene-4-yne
JH247
Purity:98.00%
Quantity:25kg
Price ($):Inquiry